4-(4-Bromo-phenyl)-3-methylsulfamoyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a methylsulfamoyl group, a trifluoromethyl group, and a carboxylic acid methyl ester group. These groups suggest that the compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely contribute to the compound’s aromaticity, while the trifluoromethyl group could introduce some interesting electronic effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point, while the trifluoromethyl group could increase its polarity .Mechanism of Action
- The primary target of MFCD34168881 is currently unknown. However, we do know that it is a biological immunomodulator originally developed to address graft-versus-host disease in stem cell transplantation for leukemia patients .
Target of Action
As scientific knowledge evolves, we may gain deeper insights into this intriguing compound! 🌟 .
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on various factors such as the compound’s toxicity, flammability, and reactivity .
Future Directions
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-3-(methylsulfamoyl)-5-(trifluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO4S2/c1-19-25(21,22)11-9(7-3-5-8(15)6-4-7)12(14(16,17)18)24-10(11)13(20)23-2/h3-6,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYTVQPIMZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC(=C1C2=CC=C(C=C2)Br)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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